molecular formula C14H11N3OS B1393246 3-Phenyl-5-(1H-pyrrol-2-ylmethylidene)-2-sulfanylideneimidazolidin-4-one CAS No. 890546-87-9

3-Phenyl-5-(1H-pyrrol-2-ylmethylidene)-2-sulfanylideneimidazolidin-4-one

Cat. No. B1393246
M. Wt: 269.32 g/mol
InChI Key: GTJWZBCRFJELJZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-Phenyl-5-(1H-pyrrol-2-ylmethylidene)-2-sulfanylideneimidazolidin-4-one, also known as 3P5P2SI, is an organic compound which belongs to the family of imidazolidinones. It is a heterocyclic compound that has a number of interesting properties and applications in the scientific research field. In

Scientific Research Applications

Biological Evaluation and QSAR Studies

Compounds structurally related to 3-Phenyl-5-(1H-pyrrol-2-ylmethylidene)-2-sulfanylideneimidazolidin-4-one have been synthesized and evaluated for their anti-inflammatory and analgesic effects. A study found certain derivatives exhibited good anti-inflammatory and analgesic activity. Docking simulations were performed to position these compounds into the active site of COX-2, and relationships between docking scores and activities were investigated using linear regression methods (Ranga, Sharma, & Kumar, 2013).

Antimicrobial Activity

Various derivatives of compounds similar to 3-Phenyl-5-(1H-pyrrol-2-ylmethylidene)-2-sulfanylideneimidazolidin-4-one have been synthesized and evaluated for their antibacterial and antifungal activities. Certain compounds showed effective activity against bacteria such as E. coli and Staphylococcus aureus, as well as against fungal strains like Candida albicans (B'Bhatt & Sharma, 2017).

Synthesis of Novel Compounds

Novel compounds featuring a pyrazolopyrimidine ring system containing phenylsulfonyl moiety, structurally related to 3-Phenyl-5-(1H-pyrrol-2-ylmethylidene)-2-sulfanylideneimidazolidin-4-one, have been synthesized. These compounds showed antimicrobial activities exceeding that of reference drugs, with derivatives containing one sulfone group being more effective than those with two (Alsaedi, Farghaly, & Shaaban, 2019).

Triazafulvalene System

Derivatives of 3-Phenyl-5-(1H-pyrrol-2-ylmethylidene)-2-sulfanylideneimidazolidin-4-one have been used in the synthesis of a new triazafulvalene system. These systems have potential applications in various fields of chemistry due to their unique structural and electronic properties (Uršič, Svete, & Stanovnik, 2010).

Crystal Structure and DFT Studies

The crystal structures of certain nalidixic acid carbonyl hydrazones derivatives, related to 3-Phenyl-5-(1H-pyrrol-2-ylmethylidene)-2-sulfanylideneimidazolidin-4-one, have been determined. Detailed spectroscopic studies and DFT studies of these compounds were conducted, providing insights into their potential applications in drug design and other areas (Bergamini et al., 2016).

properties

IUPAC Name

3-phenyl-5-(1H-pyrrol-2-ylmethylidene)-2-sulfanylideneimidazolidin-4-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H11N3OS/c18-13-12(9-10-5-4-8-15-10)16-14(19)17(13)11-6-2-1-3-7-11/h1-9,15H,(H,16,19)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GTJWZBCRFJELJZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)N2C(=O)C(=CC3=CC=CN3)NC2=S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H11N3OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

269.32 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-Phenyl-5-(1H-pyrrol-2-ylmethylidene)-2-sulfanylideneimidazolidin-4-one

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3-Phenyl-5-(1H-pyrrol-2-ylmethylidene)-2-sulfanylideneimidazolidin-4-one
Reactant of Route 2
3-Phenyl-5-(1H-pyrrol-2-ylmethylidene)-2-sulfanylideneimidazolidin-4-one
Reactant of Route 3
3-Phenyl-5-(1H-pyrrol-2-ylmethylidene)-2-sulfanylideneimidazolidin-4-one
Reactant of Route 4
3-Phenyl-5-(1H-pyrrol-2-ylmethylidene)-2-sulfanylideneimidazolidin-4-one
Reactant of Route 5
3-Phenyl-5-(1H-pyrrol-2-ylmethylidene)-2-sulfanylideneimidazolidin-4-one

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